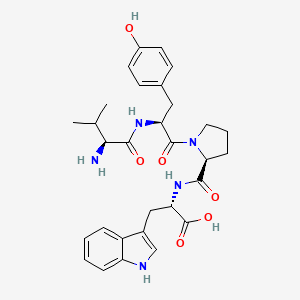

L-Valyl-L-tyrosyl-L-prolyl-L-tryptophan

Description

L-Valyl-L-tyrosyl-L-prolyl-L-tryptophan is a tetrapeptide composed of four amino acids: valine (Val), tyrosine (Tyr), proline (Pro), and tryptophan (Trp). Tryptophan, a precursor for serotonin and melatonin, is often associated with neuromodulatory functions, while tyrosine and proline may influence peptide stability and receptor interactions . The sequence arrangement (Val-Tyr-Pro-Trp) implies possible bioactivity in neuropeptide or hormone-mimetic systems, though further empirical validation is required.

Properties

CAS No. |

229981-30-0 |

|---|---|

Molecular Formula |

C30H37N5O6 |

Molecular Weight |

563.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C30H37N5O6/c1-17(2)26(31)28(38)33-23(14-18-9-11-20(36)12-10-18)29(39)35-13-5-8-25(35)27(37)34-24(30(40)41)15-19-16-32-22-7-4-3-6-21(19)22/h3-4,6-7,9-12,16-17,23-26,32,36H,5,8,13-15,31H2,1-2H3,(H,33,38)(H,34,37)(H,40,41)/t23-,24-,25-,26-/m0/s1 |

InChI Key |

RSGIMSLIHIRVQV-CQJMVLFOSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Valyl-L-tyrosyl-L-prolyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: The amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt) or OxymaPure.

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable deprotecting agents.

Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Enzymatic synthesis using proteases or peptidases can also be employed for more environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions: L-Valyl-L-tyrosyl-L-prolyl-L-tryptophan can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

Substitution: Various reagents depending on the desired modification, such as alkylating agents for introducing alkyl groups.

Major Products:

Oxidation: Formation of dityrosine or other oxidized derivatives.

Reduction: Cleavage of disulfide bonds, resulting in reduced peptide forms.

Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Valyl-L-tyrosyl-L-prolyl-L-tryptophan has several scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its potential role in cell signaling and protein-protein interactions.

Medicine: Explored for its therapeutic potential in treating diseases or as a drug delivery vehicle.

Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Valyl-L-tyrosyl-L-prolyl-L-tryptophan involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact mechanism depends on the biological context and the specific targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares L-Valyl-L-tyrosyl-L-prolyl-L-tryptophan with related peptides based on sequence, molecular weight, and key properties:

Key Observations :

- Sequence Length : The hexapeptide in has a longer chain, which may reduce bioavailability compared to shorter peptides like the tetrapeptide .

- Molecular Weight : Longer peptides (e.g., 875 g/mol in ) may face challenges in crossing the blood-brain barrier, whereas smaller peptides (~600 g/mol) could exhibit better tissue penetration.

Functional and Pharmacological Comparisons

Tryptophan-Containing Peptides

- L-Tryptophan: As a standalone amino acid, it serves as a precursor for serotonin and niacin, with documented roles in mood regulation and sleep . Its inclusion in peptides may enhance stability or target-specific delivery.

- This compound: The presence of proline (a cyclic imino acid) may confer resistance to protease degradation, prolonging half-life compared to linear peptides .

Enzyme Interactions and Receptor Binding

- highlights a complex peptide with acetyl and naphthalene groups, demonstrating how structural modifications (e.g., acetylation) can enhance receptor affinity or inhibit enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.